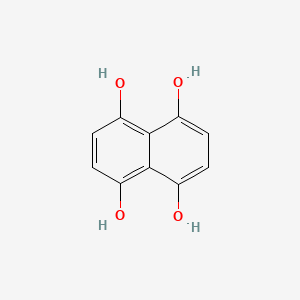

1,4,5,8-Naphthalenetetrol

CAS No.: 5690-27-7

Cat. No.: VC14361976

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5690-27-7 |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | naphthalene-1,4,5,8-tetrol |

| Standard InChI | InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-14H |

| Standard InChI Key | OVALYCIUDYJCCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=CC=C(C2=C1O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1,4,5,8-Naphthalenetetrol (C₁₀H₈O₄) belongs to the family of polynuclear aromatic hydrocarbons with hydroxyl substituents. Its systematic IUPAC name, naphthalene-1,4,5,8-tetrol, reflects the positions of the hydroxyl groups on the naphthalene scaffold. Alternative names include 1,4,5,8-tetrahydroxynaphthalene and naphthazarin hydroquinone, the latter hinting at its structural relationship to naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) . The compound’s planar aromatic system and electron-rich hydroxyl groups enable diverse reactivity, including oxidation to quinones and participation in electron-transfer processes .

Table 1: Key Physicochemical Properties of 1,4,5,8-Naphthalenetetrol

| Property | Value |

|---|---|

| CAS Number | 5690-27-7 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.168 g/mol |

| Exact Mass | 192.042 g/mol |

| PSA (Polar Surface Area) | 80.92 Ų |

| LogP (Partition Coefficient) | 1.66 |

Data sources: Chemsrc , synthesis literature .

Historical Synthesis and Early Characterization

Pioneering Work in the 19th Century

The first synthesis of 1,4,5,8-naphthalenetetrol was reported by Zincke and Schmidt in 1895 via the alkaline fusion of 1,5-dinitronaphthalene, yielding a mixture of hydroxylated products . This method, though low-yielding, established the compound’s existence and spurred further investigations.

Refinements in the Early 20th Century

Wheeler and Edwards (1916–1917) optimized the synthesis using controlled oxidation of 1,5-diaminonaphthalene, achieving higher purity . Their work revealed the compound’s tendency to undergo autoxidation in air, forming stable quinone derivatives—a property later exploited in dye chemistry .

Modern Synthetic Approaches

Methylation-Oxidation Pathways

A 2006 study demonstrated the conversion of 1,4,5,8-naphthalenetetrol (1a) to 4,8-dimethoxy-1,5-naphthoquinone (3) via dimethylation followed by oxidation . The dimethyl ether intermediate (1c) was oxidized using ceric ammonium nitrate, yielding the quinone in 81% efficiency. This pathway highlights the compound’s role as a versatile synthon for functionalized quinones:

Chromium-Mediated Coupling Reactions

Recent advances employ chromium carbene complexes to construct the naphthalenetetrol scaffold. For example, a 2017 protocol involved the reaction of [(2-methoxy-5-methoxymethoxyphenyl)methoxymethylene]pentacarbonylchromium with alkynes, followed by deprotection to yield hydroxylated derivatives . This method enables precise control over substitution patterns, critical for materials science applications.

Chemical and Physical Properties

Solubility and Stability

1,4,5,8-Naphthalenetetrol exhibits limited solubility in polar solvents like water but dissolves readily in DMSO and DMF. Its stability is pH-dependent: under acidic conditions, it undergoes protonation at hydroxyl groups, while alkaline solutions promote deprotonation and oxidation .

Spectroscopic Characterization

-

NMR: (DMSO-d₆): δ 8.95 (s, 4H, OH), 7.12–7.45 (m, 4H, aromatic) .

-

MS: ESI-MS shows a molecular ion peak at m/z 192.042 [M+H]⁺ .

Reactivity and Derivative Formation

Oxidation to Quinones

Controlled oxidation with agents like CAN (ceric ammonium nitrate) converts 1,4,5,8-naphthalenetetrol to 1,5-naphthoquinone derivatives. For instance, oxidation of the dimethyl ether 1c yields 4,8-dimethoxy-1,5-naphthoquinone (3), a precursor to bioactive molecules .

Functionalization via Esterification

The hydroxyl groups undergo acetylation to form tetraacetate derivatives. A notable example is 2-(1-butoxy-4-methyl-3-pentenyl)-1,4,5,8-naphthalenetetrol tetraacetate (CAS 106003-04-7), which exhibits enhanced solubility in organic solvents .

Electrochemical Behavior

Land et al. (1983) investigated the compound’s redox properties using cyclic voltammetry. Two reversible one-electron reduction waves were observed at and (vs. SCE), attributed to sequential electron transfers at the hydroxylated positions . This behavior underscores its potential in designing redox-active materials.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields and harsh reaction conditions. Future work should explore catalytic processes, such as enzymatic hydroxylation, to improve efficiency.

Unexplored Applications

The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) remains understudied. Potential uses in catalysis or metal-organic frameworks (MOFs) warrant investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume